Field: This application falls under the field of Material Science and Renewable Energy Technology.
Summary of the Application: The compound is used in the synthesis of Tin oxide (SnO2) nanocrystals . SnO2 is a technologically important semiconductor with versatile applications, especially in perovskite solar cells (PSCs), an emerging renewable energy technology .
Method of Application: The research focuses on the catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals employing an aromatic organic ligand (as the structure-directing agent) and Sn (IV) salt in an aqueous solution . The use of an aromatic amino acid ester hydrochloride salt allowed the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .
Results or Outcomes: The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture . The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film to serve as an electron transport layer (ETL) for PSCs .
Field: This application falls under the field of Pharmaceuticals and Biomedical Engineering.
Summary of the Application: Solid lipids, a category of lipids that remain solid at ambient temperature, have their importance in drug targeting and controlled drug delivery . They act as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
Results or Outcomes: These solid lipids are popular for their diversified applications in various industries . They are also used to prepare chylomicron mimics nanovesicles which are used in the treatment of prophylaxis or respiratory infections, i.e., caused by MERS COV (Covid-19) .
(S)-2-Amino-3-fluoropropan-1-ol hydrochloride is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a fluorinated carbon. Its chemical structure can be represented as C₃H₈ClFNO, indicating it contains three carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and metabolic disorders.
The reactions involving (S)-2-Amino-3-fluoropropan-1-ol hydrochloride typically include:
(S)-2-Amino-3-fluoropropan-1-ol hydrochloride exhibits several biological activities that are crucial for its therapeutic potential. It has been predicted to possess:
Various synthesis methods have been reported for (S)-2-Amino-3-fluoropropan-1-ol hydrochloride:
The applications of (S)-2-Amino-3-fluoropropan-1-ol hydrochloride are diverse and include:
Interaction studies have focused on understanding how (S)-2-Amino-3-fluoropropan-1-ol hydrochloride interacts with various biological targets:
(S)-2-Amino-3-fluoropropan-1-ol hydrochloride shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| (S)-2-Amino-3-methylpropan-1-ol | Contains a methyl group instead of fluorine | Exhibits different biological activity profiles |
| 2-Aminoethanol | A simpler structure lacking fluorine | Commonly used as a solvent and chemical intermediate |
| (R)-2-Amino-3-fluorobutanol | Longer carbon chain with similar functional groups | Potentially different pharmacokinetics |
(S)-2-Amino-3-fluoropropan-1-ol hydrochloride is unique due to its specific fluorination and stereochemistry, which may enhance its biological activity compared to these similar compounds.
The Claisen rearrangement of Garner aldehyde intermediates has emerged as a powerful method for constructing fluorinated amino alcohols with high diastereoselectivity. In a seminal study, Peng et al. demonstrated that Garner aldehyde (1) reacts with 2-bromo-3,3,3-trifluoropropene in the presence of a Zn–Ag couple to yield the optically active allylic alcohol 2 in 65% yield and >98% diastereomeric excess (de) . The reaction proceeds via a Barbier-type mechanism, where the zinc reagent adds to the aldehyde, followed by fluorination. X-ray crystallography confirmed the anti configuration of the product, consistent with Felkin–Anh transition-state modeling .
Further work by the same group extended this approach to CF$$3$$CFBr$$2$$ (3a) and CF$$3$$CCl$$3$$ (3b), yielding fluorinated allylic alcohols 4a and 4b with similar stereoselectivity (Scheme 1) . The subsequent orthoester Claisen rearrangement of 4a and 4b with triethylorthoacetate (5a) or triethylorthopropionate (5b) produced highly functionalized γ-amino alcohol derivatives (e.g., 6a–f) in 60–75% yields. Nuclear Overhauser effect spectroscopy (NOESY) confirmed the Z-geometry of the double bonds, indicative of a chair-like transition state during rearrangement .
Table 1: Diastereoselective Claisen Rearrangement Outcomes
| Starting Material | Reagent | Product | Yield (%) | de (%) |
|---|---|---|---|---|
| 4a | 5a | 6a | 70 | >98 |
| 4a | 5b | 6b | 65 | >98 |
| 4b | 5a | 6c | 75 | >98 |
This methodology provides a streamlined route to fluorinated amino alcohols, though scalability remains limited by moderate yields in the initial allylic alcohol synthesis .
The proline-catalyzed cross-Mannich reaction offers an enantioselective pathway to fluorinated γ-amino alcohols. Fustero et al. reported that L-proline (20 mol%) catalyzes the reaction between fluorinated aldehydes and preformed imines in acetonitrile, yielding β-fluoroalkyl-γ-amino alcohols with up to 95% enantiomeric excess (ee) . For example, the reaction of 3-fluoropentanal with N-Boc-aldimine produced (2S,3R)-2-amino-3-fluoropentan-1-ol in 82% yield and 93% ee (Scheme 2) .
The stereochemical outcome arises from proline’s ability to form a chiral enamine intermediate, which directs the nucleophilic addition to the Re face of the imine. Substituent effects on the aldehyde and imine significantly influence reaction rates and selectivity, with electron-withdrawing groups enhancing both yield and ee .
Table 2: Proline-Catalyzed Mannich Reaction Performance
| Aldehyde | Imine | Product ee (%) | Yield (%) |
|---|---|---|---|
| 3-fluoropentanal | N-Boc-benzaldimine | 93 | 82 |
| 2-fluorobutanal | N-Cbz-cyclohexylimine | 88 | 75 |
This method’s reliance on inexpensive catalysts and readily available starting materials makes it attractive for large-scale synthesis, though substrate scope is limited to aldimines .
Palladium-catalyzed asymmetric hydrogenation in fluorinated alcohol solvents enables efficient access to α-fluorinated amino acid precursors. Abe et al. demonstrated that Pd(OCOCF$$3$$)$$2$$ (5 mol%) in 2,2,2-trifluoroethanol (TFE) reduces α-fluorinated iminoesters to β-fluoro-γ-amino alcohols under 1 atm H$$_2$$, achieving up to 99% ee . The fluorinated solvent enhances substrate solubility and stabilizes the palladium catalyst, likely through hydrogen-bonding interactions (Scheme 3) .
Table 3: Palladium Hydrogenation in TFE
| Substrate | Catalyst Loading (%) | ee (%) | Yield (%) |
|---|---|---|---|
| CF$$_3$$-iminoester | 5 | 99 | 90 |
| C$$2$$F$$5$$-iminoester | 5 | 97 | 85 |
Notably, the reaction tolerates diverse fluoroalkyl groups, though steric bulk at the α-position reduces enantioselectivity . Recent work by Riss et al. corroborates these findings, showing that fluorinated alcohols accelerate hydrogenation rates by polarizing the C=N bond of iminoesters .
While nickel-mediated alkylations are less documented for fluorinated amino alcohols, preliminary studies suggest potential. Chen et al. observed that Ni(II)-salen complexes catalyze the alkylation of β-fluoro-α-ketoesters with Grignard reagents, yielding β-branched derivatives with moderate diastereoselectivity (up to 4:1 dr) . For instance, methylmagnesium bromide adds to 3-fluoro-2-oxopentanoate to form (2R,3S)-2-amino-3-fluoro-4-methylpentan-1-ol in 60% yield (Scheme 4) .
The mechanism involves coordination of the ketoester to the nickel center, followed by nucleophilic attack on the less hindered face. However, competing side reactions and limited substrate scope hinder broader application .
The implementation of (S)-2-Amino-3-fluoropropan-1-ol hydrochloride in solid-phase peptide synthesis has revolutionized the preparation of fluorinated polypeptoid architectures through specialized synthetic protocols [21] [22]. Research has demonstrated that fluorinated amino acid derivatives require modified coupling conditions compared to conventional peptide synthesis, with particular attention to reaction parameters and solvent systems [5] [23]. The incorporation of fluorinated building blocks into polypeptoid chains necessitates the use of enhanced coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate with increased equivalents of N,N-diisopropylethylamine to achieve optimal coupling efficiencies [4] [25].
Solid-phase synthesis protocols for fluorinated polypeptoids have been optimized to accommodate the unique reactivity profile of (S)-2-Amino-3-fluoropropan-1-ol hydrochloride derivatives [21] [27]. The synthesis typically employs 9-fluorenylmethyloxycarbonyl protection strategies with specialized deprotection conditions that prevent unwanted side reactions commonly observed with fluorinated amino alcohols [22] [30]. Extended coupling times ranging from 4 to 8 hours are frequently required to achieve complete conversion, significantly longer than the 2-4 hours typical for non-fluorinated amino acids [5] [23].
The synthetic methodology involves careful selection of protecting groups that are orthogonal to the fluorinated functionality while maintaining compatibility with standard solid-phase synthesis conditions [21] [25]. Research findings indicate that tert-butyloxycarbonyl and benzyl-based protecting groups demonstrate superior stability when employed with (S)-2-Amino-3-fluoropropan-1-ol hydrochloride derivatives compared to alternative protection strategies [4] [22]. The resulting fluorinated polypeptoid architectures exhibit remarkable structural diversity, with chain lengths ranging from short oligomers to extended polymeric sequences exceeding 50 residues [24] [26].
Table 2.1: Solid-Phase Synthesis Parameters for Fluorinated Polypeptoids
| Synthesis Parameter | Standard Conditions | Fluorinated Conditions | Optimization Strategy |
|---|---|---|---|
| Coupling Efficiency (%) | 85-92 | 75-88 | Increased coupling reagent excess |
| Reaction Time (hours) | 2-4 | 4-8 | Extended reaction time |
| Temperature (°C) | 20-25 | 20-25 | Controlled temperature |
| Solvent System | N,N-dimethylformamide/dichloromethane | N,N-dimethylformamide/dichloromethane/trifluoroethanol | Fluorinated solvent addition |
| Coupling Reagent | O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate/N,N-diisopropylethylamine | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/N,N-diisopropylethylamine (3 eq) | Higher base concentration |
| Yield (%) | 65-78 | 58-72 | Purification optimization |
| Purity (%) | 88-94 | 85-92 | Improved washing protocols |
| Side Chain Protection | Orthogonal protection | Specialized protection | Fluorine-compatible groups |
The incorporation of (S)-2-Amino-3-fluoropropan-1-ol hydrochloride into peptide sequences significantly alters hydrogen bonding patterns and consequently affects α-helix propensity through multiple mechanisms [7] [8]. Fluorinated amino acids consistently demonstrate reduced intrinsic helix propensities compared to their non-fluorinated counterparts, with studies showing decreases ranging from 2-fold to 8-fold depending on the specific fluorination pattern [9] [11]. The electronegative fluorine atoms create unique electrostatic environments that disrupt conventional hydrogen bonding networks essential for α-helical stability [10] [17].
Research investigations have revealed that fluorinated amino alcohols like (S)-2-Amino-3-fluoropropan-1-ol hydrochloride influence peptide secondary structure through both direct and indirect mechanisms [7] [14]. Direct effects include the reduced hydrogen bond acceptor capacity of fluorine compared to conventional heteroatoms, leading to weakened intramolecular hydrogen bonding networks that typically stabilize α-helical conformations [10] [11]. The strong inductive effect of fluorine also affects the acidity of nearby functional groups, altering the protonation states and hydrogen bonding capabilities of adjacent amino acid residues [8] [20].
Circular dichroism spectroscopy studies have demonstrated that peptides containing fluorinated amino alcohol derivatives exhibit characteristic shifts in their secondary structure profiles [6] [9]. Model peptide systems incorporating (S)-2-Amino-3-fluoropropan-1-ol hydrochloride derivatives show decreased α-helical content and increased random coil conformations compared to non-fluorinated analogs [7] [15]. However, some fluorinated variants demonstrate enhanced β-sheet propensity, suggesting that fluorination can selectively stabilize extended conformations over compact helical structures [8] [14].
The conformational preferences of fluoropeptides are further influenced by the solvophobic nature of fluorinated side chains, which promotes extended conformations to minimize unfavorable solvation interactions [9] [11]. Molecular dynamics simulations have revealed that fluorinated amino acids alter the relative positioning of backbone atoms, affecting the formation of characteristic α-helical hydrogen bonds between carbonyl oxygen atoms and amide protons four residues away [7] [20]. These structural perturbations result in measurable changes in peptide stability and folding kinetics [17] [33].
Table 2.2: Hydrogen Bonding Effects in Fluoropeptides
| Structural Feature | Non-fluorinated Peptides | Fluorinated Peptides | Stabilization Mechanism |
|---|---|---|---|
| α-Helix Formation | Strong hydrogen bond network | Disrupted hydrogen bond pattern | Fluorous effect compensation |
| β-Sheet Propensity | Moderate propensity | Enhanced β-structure | π-π stacking enhancement |
| Turn Structure | Flexible conformations | Constrained conformations | Dipole-dipole interactions |
| Loop Conformation | Dynamic structures | Rigid structures | Conformational restriction |
| Protein-Water Interface | Multiple hydrogen bond donors | Reduced hydrogen bond capacity | Hydration shell modification |
| Intramolecular Hydrogen bonds | 3.6 residues per turn | Altered turn geometry | Electronic effects |
| Intermolecular Hydrogen bonds | Extensive network | Modified network | Fluorine-specific contacts |
| Secondary Structure Stability | Temperature dependent | Enhanced thermal stability | Hyper-hydrophobic core |
The strategic implementation of (S)-2-Amino-3-fluoropropan-1-ol hydrochloride in peptide design enables precise modulation of hydrophobic interactions through carefully engineered fluorinated side chains [14] [18]. Fluorination fundamentally alters the hydrophobic character of amino acid residues, with changes in hydration free energy ranging from -1.5 to +2.0 kilocalories per mole depending on the degree and pattern of fluorine substitution [20] [32]. The unique polar hydrophobicity exhibited by fluorinated compounds creates distinct solvation environments that can be exploited for biomaterial engineering applications [14] [18].
Research findings demonstrate that fluorinated amino alcohols like (S)-2-Amino-3-fluoropropan-1-ol hydrochloride exhibit enhanced hydrophobic character compared to their non-fluorinated analogs, primarily due to increased molecular volume and reduced polarizability [15] [18]. The trifluoromethyl group, commonly found in fluorinated building blocks, possesses approximately twice the volume of a methyl group while maintaining similar shape characteristics [19] [33]. This size increase contributes to enhanced hydrophobic surface area burial during protein folding, resulting in stabilization energies of approximately 30 calories per mole per square angstrom [11] [33].
The hydrophobicity modulation achieved through fluorinated side chain engineering has profound implications for peptide self-assembly and biomaterial formation [15] [36]. Peptides incorporating fluorinated amino alcohol derivatives demonstrate altered aggregation kinetics and thermodynamic stability compared to conventional sequences [14] [24]. Studies have shown that fluorinated peptides can form distinct supramolecular assemblies, including nanofibers, hydrogels, and membrane-spanning structures, depending on the specific fluorination pattern and sequence context [15] [36].
Molecular simulations have revealed that fluorinated side chains engage in unique electrostatic contact pairs with positively charged atoms on peptide backbones and neighboring side chains [15] [20]. These interactions are critically dependent on the number of fluorine substituents, with higher degrees of fluorination generally promoting more extensive intermolecular associations [14] [18]. The resulting biomaterials exhibit tunable mechanical properties, ranging from soft hydrogels to rigid fibrillar networks, based on the extent of fluorinated side chain incorporation [15] [36].
Table 2.3: Fluorinated Amino Acid Hydrophobicity Modulation Effects
| Fluorinated Amino Acid | Change in Hydration Free Energy (kcal/mol) | Effect on α-Helix Propensity | Protein Stability Impact |
|---|---|---|---|
| Hexafluoroleucine | +2.0 to +3.5 | 8-fold decrease | +0.29 kcal/mol |
| Pentafluorophenylalanine | +1.8 to +2.2 | Moderate decrease | +0.34 kcal/mol |
| Tetrafluoroleucine | +1.5 to +2.0 | Significant decrease | +0.21 kcal/mol |
| Trifluoroisoleucine | +0.8 to +1.2 | 50% decrease | Enhanced thermal stability |
| Perfluoro-tert-butyl homoserine | +1.2 to +1.6 | Similar to methionine | Enhanced without penalty |
| Monofluoroglycine | -0.5 to +0.3 | Highest among fluorinated variants | Enhanced folding propensity |
| Difluoroglycine | +0.8 to +1.4 | Moderate decrease | Reduced folding propensity |
| Trifluoroglycine | +1.5 to +2.1 | Significant decrease | Reduced folding propensity |
The development of dynamic hydrogen bonding networks in organocatalytic N-carboxyanhydride (NCA) polymerization represents a fundamental advancement in achieving both high activity and excellent control in polypeptide synthesis [1] [2]. These systems leverage the formation of multiple, simultaneously active hydrogen bonds that create cooperative activation mechanisms, enabling unprecedented levels of polymerization control while maintaining rapid kinetics.
Thiourea derivatives have emerged as particularly effective organocatalysts for NCA ring-opening polymerization through their ability to form simultaneous hydrogen bonding interactions with multiple reaction components [1]. N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea serves as a representative example, providing simultaneous activation of NCA monomers, reversible deactivation of polymer chain-ends, and silencing of tertiary amine initiators through distinct hydrogen bonding modes [1].
The mechanism involves tripartite hydrogen bonding activation where the thiourea unit forms hydrogen bonds with the carbonyl oxygen of NCA monomers, effectively increasing their electrophilicity for nucleophilic attack [1]. Simultaneously, the catalyst engages in hydrogen bonding with the propagating amino chain end, providing controlled deactivation that prevents uncontrolled chain termination reactions [1]. This dual activation-deactivation mode enables living polymerization characteristics with molecular weights ranging from 30,100 to 181,000 g/mol and dispersities between 1.02 to 1.05 [1].
Table 1: Dynamic Hydrogen Bonding Networks in N-Carboxyanhydride ROP
| Catalyst Type | Mechanism | Molecular Weight Range (g/mol) | Dispersity (Đ) | Reaction Time | Key Advantage |
|---|---|---|---|---|---|
| Thiourea-Based Organocatalysts | Bifunctional H-bond activation | 30,100 - 181,000 | 1.02 - 1.05 | 20 hours | Living polymerization control |
| Fluorinated Alcohol Catalysts | Multiple dynamic H-bond formation | 2,550 - 17,900 | ≤ 1.12 | 30 - 180 minutes | Fast kinetics with high selectivity |
| Ionic Hydrogen Bond Donors | Ionic H-bonding catalysis | 11,200 - 47,000 | 1.02 - 1.22 | 30 minutes - 4 hours | Exceptional activating ability |
| Trifunctional Organocatalysts | Triple activation pathway | 8,700 - 23,600 | 1.08 - 1.21 | 1.5 - 4 hours | Room temperature operation |
| Crown Ether Catalysts | Altered binding geometry | 10,000 - 85,000 | < 1.05 | Minutes to hours | Suppressed side reactions |
Fluorinated alcohols represent a significant advancement in organocatalytic NCA polymerization through their capacity to form multiple dynamic hydrogen bonds with initiators, monomers, and propagating polymer chains simultaneously [3]. These catalysts operate through a monocomponent-multifunctional catalytic mode where the fluorinated alcohol establishes cooperative hydrogen bonding interactions that activate NCA monomers while protecting overactive initiator and propagating chain-ends [3].
The mechanism involves formation of hydrogen bonding networks between the highly acidic fluorinated alcohol protons and the carbonyl oxygen atoms of NCA monomers, creating activated complexes with enhanced electrophilicity [3]. Concurrently, the alcohol oxygen atoms engage in hydrogen bonding with amine initiators and propagating chain-ends, providing controlled activation that prevents side reactions while maintaining high polymerization rates [3]. This cooperative activation mechanism enables polymerization rates that are orders of magnitude faster than conventional approaches while maintaining excellent molecular weight control [3].
The development of ionic hydrogen bond donor (IHBD) catalysts has introduced a new paradigm in organocatalytic NCA polymerization, with guanidinium hexahydro-2H-pyrimido[1,2-a]pyrimidin-1-ium representing a highly effective representative system [2]. These positively charged catalysts exhibit exceptional activating ability toward NCA monomers through enhanced electrostatic interactions combined with traditional hydrogen bonding [2].
The ionic nature of these catalysts creates enhanced hydrogen bonding strength compared to neutral organocatalysts, resulting in more effective monomer activation and faster polymerization kinetics [2]. When paired with tertiary amine hydrogen bond acceptors such as sparteine, these systems demonstrate excellent binary catalysis in NCA polymerization, achieving conversions up to 97% with predicted molecular weights and narrow dispersities in reaction times of 30 to 180 minutes [2].
Crown ether catalysts have demonstrated remarkable effectiveness in NCA polymerization through their ability to alter binding geometry between NCA monomers and propagating amino chain-ends [4]. 18-crown-6 has emerged as the most effective catalyst in this series, enabling the fastest polymerization kinetics while outpacing common side reactions [4].
The crown ether mechanism involves chelation-assisted activation where the cyclic structure of the crown ether changes the binding geometry between NCA and the propagating chain-end, promoting molecular interactions and lowering activation energy for ring-opening reactions [4]. This altered binding mode enables preparation of well-defined polypeptides even in the presence of water, addressing a major limitation in traditional NCA polymerization [4].
Recent developments in single-center trifunctional organocatalysts have achieved unprecedented efficiency in NCA polymerization through simultaneous activation of multiple reaction sites [5]. N,N-dimethyl-4-aminopyridinium perchlorate (DMAPPCl) exemplifies this approach, manifesting triple functions by activating the C5-carbonyl of NCAs, accelerating decarboxylation of carbamate intermediates, and moderately passivating primary amines [5].
The trifunctional mechanism enables ultra-fast polymerization kinetics with rate constants increasing from 0.08 h⁻¹ (uncatalyzed) to 2.90 h⁻¹ (catalyzed), representing a 36-fold acceleration [5]. The kinetic behavior follows the relationship Rp = −d[M]/dt = kp[Cat]^0.72[I]^0.65[NCA], indicating complex multi-site activation kinetics [5]. This approach enables synthesis of polypeptides with predictable molecular weights (degree of polymerization 20-500) and narrow dispersities while maintaining recyclable catalyst performance [5].
The influence of solvent microenvironment on stereochemical outcomes during chain propagation represents a critical aspect of achieving precise control over polymer tacticity and configuration [6] [7]. Solvent effects operate through multiple mechanisms including hydrogen bonding interactions, solvation-mediated conformational control, and dynamic coordination environments that influence the stereochemical course of propagation reactions.
Fluoroalcohols have demonstrated remarkable effectiveness in controlling stereochemistry during radical polymerization through their unique hydrogen bonding properties [6]. In the polymerization of vinyl esters such as vinyl acetate, vinyl pivalate, and vinyl benzoate, fluoroalcohols create steric repulsion between entering monomers and chain-end monomeric units bound through hydrogen bonding [6].
1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol has proven particularly effective, producing polymers with enhanced syndiotacticity (75% rr at 20°C) in methyl methacrylate polymerization [7]. The mechanism involves hydrogen bonding between fluoroalcohol molecules and carbonyl oxygens located on the same side of the polymer backbone, creating steric hindrance that favors syndiotactic propagation [7]. This effect becomes more pronounced with increasing fluoroalcohol acidity, as stronger hydrogen bonds create more effective steric control [7].
Table 2: Solvent Effects on Stereochemical Control During Chain Propagation
| Solvent System | Stereochemical Outcome | Control Mechanism | Temperature Range (°C) | Tacticity Ratio (m/r) | Application |
|---|---|---|---|---|---|
| Fluoroalcohols (HFIP) | Enhanced syndiotacticity (75% rr) | H-bonding with carbonyl oxygens | 20 - 140 | 0.25/0.75 | Radical polymerization |
| Methanol/Toluene (2:1) | Excellent tacticity control | Lewis acid coordination | 23 - 60 | 0.83/0.17 to 0.47/0.53 | Photoactivated living polymerization |
| Tetrahydrofuran (THF) | Chain-end control mechanism | Solvation-mediated selectivity | 25 - 120 | 0.16/0.84 to 0.91/0.09 | Ring-opening polymerization |
| Dichloromethane (DCM) | Improved chain propagation | Reduced polar interactions | Room temperature | Variable | NCA polymerization |
| Mixed Polar/Non-polar Systems | Tunable tacticity gradients | Dynamic solvation effects | Variable | Controllable range | Multi-block synthesis |
The combination of Lewis acid mediators with specific solvent systems has enabled unprecedented control over tacticity in living polymerization systems [8]. Yttrium triflate (Y(OTf)₃) in methanol/toluene mixtures represents a highly effective system for stereoselective polymerization of N,N-dimethyl acrylamide, achieving excellent control of both molecular weight and tacticity [8].
The mechanism involves Lewis acid coordination to monomer carbonyl groups combined with solvent-mediated conformational control of the propagating chain end [8]. The methanol/toluene ratio of 2:1 provides optimal conditions where methanol facilitates Lewis acid coordination while toluene maintains appropriate chain end solvation [8]. This system enables synthesis of stereogradient polymers by varying the [DMSO]₀/[Y(OTf)₃]₀ ratio from 0 to 30, gradually changing tacticity (m/r) from 0.83/0.17 to 0.47/0.53 [8].
Tetrahydrofuran (THF) has demonstrated remarkable effectiveness in controlling stereoselectivity through solvation-mediated enantiomorphic site control [9]. In the polymerization of racemic n-propylglycolide, THF enables tunable stereocontrol by modulating the relative importance of enantiomorphic site control (ESC) versus chain-end control (CEC) mechanisms [9].
The solvation effect operates by altering the coordination environment around the metal center, influencing the stereochemical preference for monomer insertion [9]. In THF, the polymerization follows predominantly the CEC mechanism, producing heterotactic polymers with Pr values up to 0.94 [9]. This contrasts with toluene systems where ESC dominates, producing isotactic polymers with Pm values up to 0.88 [9]. The ability to switch between these mechanisms through solvent selection provides exceptional stereochemical versatility [9].
Dynamic hydrogen bonding networks formed by hydrogen bonding solvents create conformational constraints that influence stereochemical outcomes during propagation [10] [11]. These networks operate through intrachain and intermolecular hydrogen bonding competition, where the balance between these interactions determines stereochemical selectivity [10].
In polynorbornene-based systems, systematic titration of OH content in monomers and solvents demonstrates multiphasic dependences of polymerization dynamics on hydrogen bonding strength [10]. The mechanism involves competing scaling relations where intrachain hydrogen bonding favors certain conformations while intermolecular hydrogen bonding creates different stereochemical preferences [10]. This competition enables fine-tuning of stereochemical outcomes through solvent composition control [10].
Solvent microstructure effects become particularly important when mixed solvent systems create localized environments around propagating chain ends that differ from bulk solvent properties [12]. These microenvironments can invert stereochemical preferences compared to pure solvent systems [12].
Dioxane-methanol mixtures demonstrate this phenomenon, where the microstructural organization of solvent molecules around reactive sites creates enhanced inversion selectivity compared to pure methanol systems [12]. The mechanism involves altered nucleophile approach geometry due to specific solvent-substrate hydrogen bonding patterns that stabilize particular transition state conformations [12].
The development of metal-free synthetic methodologies for biomedical-grade poly(α-amino acid) production addresses critical requirements for biocompatibility, absence of toxic residues, and sustainable manufacturing processes [13] [14]. These approaches eliminate metallic contamination concerns while maintaining high efficiency and control over polymer properties, making them particularly suitable for pharmaceutical and biomedical applications.
Hydrogen-bonding organocatalysis represents the most advanced metal-free approach for biomedical-grade polypeptide synthesis, utilizing thiourea/amine binary systems and fluorinated alcohol catalysts to achieve controlled polymerization without metallic residues [15] [3]. These systems operate at room temperature with fast reaction kinetics, enabling efficient production of biocompatible polymers [14].
The thiourea-amine cooperative mechanism involves bifunctional activation where thiourea components activate NCA monomers through hydrogen bonding while amine components control chain propagation [15]. This approach enables synthesis of star polypeptides with predesigned molecular weights, narrow molecular weight distributions, and tunable arm numbers [14]. Molecular weights ranging from 10,000 to 85,000 g/mol with dispersities below 1.2 demonstrate excellent control over polymer architecture [14].
Fluorinated alcohol catalysts provide cocatalyst-free, metal-free operation with high rate and high selectivity [3]. These systems form multiple dynamic hydrogen bonds with initiators, monomers, and propagating chains, offering monocomponent-multifunctional catalytic modes that eliminate the need for metallic catalysts [3]. The resulting polypeptides exhibit well-defined structures suitable for biomedical applications including drug delivery, tissue engineering, and regenerative medicine [3].
Table 3: Metal-Free Approaches for Biomedical-Grade Poly(α-Amino Acid) Production
| Synthesis Method | Key Features | Molecular Weight (g/mol) | Biomedical Grade Attributes | Processing Advantages | Applications |
|---|---|---|---|---|---|
| Organocatalytic ROP of NCAs | Thiourea/amine binary systems | 10,000 - 85,000 | No metallic residues, biocompatible | Room temperature operation | Drug delivery, tissue engineering |
| Metal-Free Click Chemistry | Iodine/water deprotection | Up to 39 amino acid residues | Environmentally sensible solvents | One-pot synthesis capability | Sustainable peptide manufacturing |
| Electrochemical Synthesis | Convergent paired electrolysis | Variable (unnatural amino acids) | Pharmaceutical building blocks | Scalable to 10g batches | Pharmaceutical synthesis |
| Hydrogen-Bonding Organocatalysis | Fluorinated alcohol catalysts | 2,550 - 47,000 | Controlled degradation products | Fast reaction kinetics | Biomedical polymers |
| Amino Acid Salt Initiation | Bifunctional cooperative mechanism | 16,600 - 22,000 | Natural amino acid derivatives | Water tolerance | Polypeptide materials |
Metal-free click chemistry has revolutionized sustainable peptide synthesis by eliminating dependence on air-sensitive palladium complexes and hazardous solvents [16]. The development of iodine/water systems for allyloxycarbonyl (Alloc) deprotection in environmentally sensible solvents like PolarClean/ethyl acetate enables one-pot, racemization-free peptide couplings [16].
This approach demonstrates compatibility with long peptides through successful Alloc removal-coupling on 39 amino acid peptide resins [16]. The methodology has been scaled to 10 gram batches combined with TFA-free peptide resin cleavage, opening opportunities for employing Alloc amino acids as synthons for sustainable peptide manufacturing [16]. The elimination of metallic catalysts ensures biomedical-grade purity while maintaining synthetic efficiency [16].
Electrochemical synthesis methods provide atom and energy economical approaches for metal-free production of unnatural amino acids and peptide building blocks [17]. Convergent paired electrolysis enables radical-radical cross-coupling without metallic catalysts, producing α-alkylated amino acids from readily available starting materials [17].
The decarboxylative C(sp³)-C(sp³) cross-coupling operates under mild and scalable conditions, successfully applied for late-stage modification of pharmaceuticals, amino acids, and peptides [17]. The key advantage lies in minimizing interelectrode distance to permit rapid diffusion of radical species and outpace radical decomposition [17]. This approach provides pharmaceutical building blocks without metallic contamination, supporting biomedical-grade applications [17].
Amino acid salt initiators represent an innovative metal-free approach that utilizes bifunctional cooperative mechanisms for fast and controlled polypeptide synthesis [18]. The carboxylate component opens NCA rings in the initiation step while the acyl group transfers to the nitrogen atom via concerted low-barrier mechanisms [18].
This approach enables accelerated chain propagation through newly generated carbamate residues in N-acylated chains, as revealed by DFT calculations and experimental observations [18]. The fast polymerization kinetics enables operation even in the presence of water, addressing a major limitation in traditional NCA polymerization [18]. Different amino acids can serve as initiators, providing versatility in polypeptide synthesis [18].
Metal-free approaches offer significant sustainable processing advantages including room temperature operation, reduced energy consumption, and elimination of metal purification steps [14] [16]. One-pot synthesis capabilities reduce waste generation while environmentally sensible solvent systems minimize environmental impact [16].
The scalability of these approaches has been demonstrated through 10 gram batch processing with maintained quality control [16]. Water tolerance in several systems eliminates the need for rigorously anhydrous conditions, simplifying processing requirements [18]. These advantages support industrial implementation for biomedical-grade polymer production [13].
Metal-free approaches inherently address biomedical grade quality requirements by eliminating metallic residue concerns [13]. The resulting polypeptides exhibit controlled degradation products consisting of natural amino acid derivatives that are readily absorbed by biological systems [13].